molecular formula C12H20SSi B14447727 tert-Butyl(dimethyl)(phenylsulfanyl)silane CAS No. 73116-74-2

tert-Butyl(dimethyl)(phenylsulfanyl)silane

Cat. No.: B14447727
CAS No.: 73116-74-2
M. Wt: 224.44 g/mol
InChI Key: ZQVVDGCXUVWWSY-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)(phenylsulfanyl)silane is an organosilicon compound with the molecular formula C12H20SSi. It is a versatile reagent used in organic synthesis, particularly in the protection of alcohols and other functional groups. The compound features a silicon atom bonded to a tert-butyl group, two methyl groups, and a phenylsulfanyl group, making it a bulky and sterically hindered molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)(phenylsulfanyl)silane can be synthesized through various methods. One common approach involves the reaction of tert-butyl(dimethyl)silyl chloride with phenylsulfanyl lithium or phenylsulfanyl magnesium bromide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)(phenylsulfanyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, alkoxides, and amines

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)(phenylsulfanyl)silane involves the formation of a stable silicon-oxygen bond when used as a protecting group. The bulky tert-butyl and phenylsulfanyl groups provide steric hindrance, preventing unwanted side reactions and ensuring selective protection of the target functional group. The compound can be easily removed under mild conditions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenylsulfanyl group, which provides additional steric hindrance and electronic effects. This makes it particularly useful in selective protection and deprotection reactions, where other protecting groups may fail to provide the desired selectivity .

Properties

IUPAC Name

tert-butyl-dimethyl-phenylsulfanylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20SSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVVDGCXUVWWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503216
Record name tert-Butyl(dimethyl)(phenylsulfanyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73116-74-2
Record name tert-Butyl(dimethyl)(phenylsulfanyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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